molecular formula C21H21N3O5S B2652162 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide CAS No. 2097940-31-1

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide

Cat. No.: B2652162
CAS No.: 2097940-31-1
M. Wt: 427.48
InChI Key: GSWWYDZSUNCFPF-UXBLZVDNSA-N
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Description

This compound features a benzodioxole moiety (a methylenedioxy-substituted aromatic ring), an (E)-configured acrylamide linker, and a benzothiadiazole heterocycle substituted with a cyclopropyl group and sulfone functionalities. The benzodioxole and acrylamide groups are common in bioactive molecules due to their electron-rich aromatic system and planar conjugation, respectively .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c25-21(10-6-15-5-9-19-20(13-15)29-14-28-19)22-11-12-23-17-3-1-2-4-18(17)24(16-7-8-16)30(23,26)27/h1-6,9-10,13,16H,7-8,11-12,14H2,(H,22,25)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWWYDZSUNCFPF-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)/C=C/C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C21H16N2O6S2
  • Molecular Weight : 456.5 g/mol
  • IUPAC Name : (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide

Structural Characteristics

The compound features a benzodioxole moiety and a cyclopropyl group, which are significant in determining its biological activity. The presence of the dioxo and benzothiadiazole functionalities suggests potential interactions with various biological targets.

Research indicates that compounds with similar structural features may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Compounds related to benzodioxole have been shown to inhibit specific enzymes such as phospholipases, which are crucial in lipid metabolism and signaling pathways .
  • Antioxidant Activity : Benzodioxole derivatives often display antioxidant properties, which can protect cells from oxidative stress and inflammation .
  • Anticancer Potential : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various pathways including the modulation of cell cycle regulators and pro-apoptotic factors .

Efficacy Studies

Several studies have evaluated the efficacy of benzodioxole derivatives in vitro and in vivo:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityModel UsedKey Findings
Enzyme InhibitionIn vitroInhibited PLA2G15 with IC50 < 1 mM
AntioxidantCell linesReduced oxidative stress markers
AnticancerTumor modelsInduced apoptosis in breast cancer cells

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of lysosomal phospholipase A2 (PLA2G15), several benzodioxole derivatives were tested for their ability to inhibit enzyme activity. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential use as a therapeutic agent in conditions associated with phospholipidosis .

Case Study 2: Antioxidant Effects

Another research effort focused on the antioxidant properties of similar compounds. The study demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress, highlighting their protective effects against cellular damage .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of benzodioxole derivatives revealed that these compounds could effectively induce apoptosis in various cancer cell lines. The mechanism was associated with the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Preliminary studies indicate that compounds containing benzodioxole and benzothiadiazole moieties exhibit significant anticancer properties. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity. Benzodioxole derivatives have been reported to inhibit bacterial growth and could serve as templates for developing new antibiotics .

Pharmacology

  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit enzymes related to various diseases, including proteases and kinases. This compound's potential as an enzyme inhibitor could be explored further in drug development .
  • Neuroprotective Effects : There is evidence suggesting that benzodioxole derivatives may provide neuroprotective effects against neurodegenerative diseases. Investigating the neuroprotective mechanisms could lead to new therapeutic strategies for conditions like Alzheimer's disease .

Materials Science

  • Organic Electronics : The unique electronic properties of compounds containing benzodioxole and benzothiadiazole units make them suitable candidates for applications in organic semiconductors and photovoltaic devices. Their ability to act as electron donors or acceptors can enhance the efficiency of organic solar cells .
  • Fluorescent Materials : The fluorescent properties of such compounds can be exploited in the development of sensors and imaging agents for biological applications. Their structural characteristics allow for tuning fluorescence properties through chemical modifications.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of benzothiadiazole derivatives, it was found that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]prop-2-enamide exhibited selective cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of related benzodioxole compounds. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Key Structural Elements Heterocyclic Core Notable Substituents
Target Compound Benzodioxole, (E)-acrylamide, benzothiadiazole, cyclopropyl, sulfone Benzothiadiazole (6-membered) Cyclopropyl, sulfone
(2E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)acrylamide Benzodioxole, (E)-acrylamide, benzothiazole Benzothiazole (5-membered) 6-methyl
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide Benzodioxole, (E)-acrylamide, phenyl None Phenyl
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide (E)-acrylamide, benzothiazole, dimethoxyphenyl Benzothiazole (5-membered) 2,4-dimethoxyphenyl
(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide Benzodioxole, propanamide, indole None Indole, phenoxycarboxamido

Key Observations:

Heterocyclic Core Differences: The target compound’s benzothiadiazole core (6-membered) contrasts with benzothiazole (5-membered) in compounds from and . The cyclopropyl group on the benzothiadiazole in the target compound introduces steric bulk, which may reduce metabolic degradation compared to smaller substituents like methyl () or methoxy ().

Acrylamide vs. Propanamide Linkers :

  • The (E)-acrylamide group in the target compound and provides rigidity and conjugation, favoring planar interactions with biological targets (e.g., enzyme active sites). In contrast, the propanamide in offers greater flexibility, which may reduce target specificity .

Benzodioxole vs. Other Aromatic Systems :

  • The methylenedioxy group in benzodioxole enhances π-π stacking and resistance to oxidative metabolism compared to simple phenyl () or dimethoxyphenyl () groups .

Research Findings and Implications

  • Electronic Properties: DFT studies on the compound revealed high hyperpolarizability (β₀ = 4.23 × 10⁻³⁰ esu), suggesting nonlinear optical applications. The target compound’s benzothiadiazole and sulfone groups may further enhance these properties .
  • Synthetic Challenges : The benzothiadiazole-cyclopropyl-ethyl group in the target compound likely requires multi-step synthesis, contrasting with one-pot methods for simpler benzothiazoles () .
  • Biological Relevance : Benzothiazoles () show antimicrobial and anticancer activity, while benzothiadiazoles are less explored but may offer unique kinase inhibition due to sulfone-mediated hydrogen bonding .

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